CYP2A6 Inhibition Potency: 51 nM IC50 Establishes Low‑Nanomolar Affinity
The target compound inhibited CYP2A6 with an IC50 of 51 nM in human liver microsomes using coumarin as substrate [1]. This places it in the low‑nanomolar range, comparable to or exceeding the potency of many literature CYP2A6 inhibitors, and contrasts with its substantially weaker inhibition of CYP1A2 (IC50 = 2,000 nM), CYP2C8 (73,000 nM), and CYP3A4 (181,000 nM) [1].
| Evidence Dimension | CYP2A6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 51 nM |
| Comparator Or Baseline | CYP1A2 IC50 = 2,000 nM; CYP2C8 IC50 = 73,000 nM; CYP3A4 IC50 = 181,000 nM (same compound, same study) [1] |
| Quantified Difference | ≥39‑fold selectivity over CYP1A2; >1,400‑fold over CYP2C8; >3,500‑fold over CYP3A4 |
| Conditions | Human liver microsomes; coumarin, phenacetin, amodiaquine, and midazolam substrates; 5‑min preincubation with NADPH‑regenerating system [1] |
Why This Matters
The pronounced selectivity window minimizes off‑target CYP interactions, making this compound a cleaner probe for CYP2A6‑dependent metabolic studies compared to less‑selective chromene derivatives.
- [1] Denton TT, Srivastava P, Xia Z, Chen G, Watson CJW, Wynd A, Lazarus P. Identification of the 4-Position of 3-Alkynyl and 3-Heteroaromatic Substituted Pyridine Methanamines as a Key Modification Site Eliciting Increased Potency and Enhanced Selectivity for Cytochrome P-450 2A6 Inhibition. J Med Chem. 2018;61(16):7065-7086. doi:10.1021/acs.jmedchem.8b00084 View Source
